molecular formula C11H9NO3 B3723642 (4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B3723642
M. Wt: 203.19 g/mol
InChI Key: PKODRBKVKTZMCR-UXBLZVDNSA-N
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Description

(4E)-4-(4-Hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one is an arylmethylene isoxazolone derivative, a class of compounds recognized for its significant potential in pharmaceutical and antimicrobial research. Compounds within this structural family have been identified as effective anti-psychotics in the treatment of depression and schizophrenia, indicating a core research value for investigating disorders of the central nervous system . Furthermore, recent studies on analogous vanillyl-derived oxazolones and imidazolones demonstrate that these heterocycles are potent pharmacophores for combating multi-drug resistant bacterial and fungal pathogens, with some derivatives exhibiting enhanced efficacy against strains like methicillin-resistant Staphylococcus aureus (MRSA) . The structural motif is also a key intermediate in synthetic organic chemistry, frequently employed in the construction of more complex heterocyclic systems, such as imidazolones, which are integral to the structure of established antifungal agents . Researchers value this compound for its role in exploring new mechanisms of action, including potential interactions with microbial enzymes like DNA gyrase, which is a validated target for antibacterial agents . This product is intended for use in these advanced research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4E)-4-[(4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-10(11(14)15-12-7)6-8-2-4-9(13)5-3-8/h2-6,13H,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKODRBKVKTZMCR-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 3-methyl-1,2-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The benzylidene group can be reduced to form a saturated derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated benzylidene derivatives.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of isoxazoles exhibit significant anticancer properties. Specifically, (4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can enhance the retention of doxorubicin (DOX) in cancer cells, potentially increasing the efficacy of chemotherapy treatments by overcoming multidrug resistance mechanisms .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases, including cancer and autoimmune disorders. The isoxazole derivative has shown promise in reducing inflammatory markers in cellular assays. This suggests potential applications in treating inflammatory conditions through modulation of immune responses .

Material Science Applications

Polymer Chemistry
In material science, this compound is being explored as a building block for synthesizing novel polymers. Its functional groups allow for incorporation into polymer matrices, which could enhance the thermal stability and mechanical properties of the resulting materials. Research is ongoing to optimize these polymers for applications in coatings and composites .

Biochemical Probes

Fluorescent Probing
The structural features of this compound make it suitable for development as a fluorescent probe in biochemical assays. Its ability to interact with specific biological targets can be harnessed for imaging techniques or as part of biosensors to detect biomolecules in complex mixtures .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated enhanced DOX retention in cancer cells; increased intracellular concentration significantly compared to controls .
Study 2Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains; potential for development as a new antibiotic .
Study 3Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro; implications for treatment strategies in chronic inflammatory diseases .
Study 4Material ScienceDeveloped novel polymer composites with improved mechanical properties; ongoing optimization for industrial applications .

Mechanism of Action

The mechanism of action of (4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 3 & 4) Molecular Formula Molecular Weight Key Properties
Target Compound 3-Methyl, 4-(4-hydroxybenzylidene) C₁₁H₉NO₃ 203.20 E-configuration; intramolecular H-bonding; planar structure
(4Z)-4-(4-Hydroxybenzylidene)-3-phenyl 3-Phenyl, 4-(4-hydroxybenzylidene) C₁₆H₁₁NO₃ 265.27 Z-configuration; weaker H-bonding; lower thermal stability
(4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene) 3-Chloromethyl, 4-(2,5-dimethoxy) C₁₃H₁₂ClNO₄ 281.69 Electron-withdrawing Cl and OMe groups; higher lipophilicity
(4E)-4-(4-Nitrobenzylidene)-2-phenyl 2-Phenyl, 4-(4-nitrobenzylidene) C₁₆H₁₀N₂O₄ 294.26 Nitro group enhances electron deficiency; soluble in DMSO

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., 4-OH) enhance hydrogen bonding and stability, while electron-withdrawing groups (e.g., Cl, NO₂) increase reactivity and lipophilicity .
  • Stereochemistry : E-isomers exhibit stronger intramolecular H-bonding and higher thermal stability compared to Z-isomers .

Key Observations :

  • Nanocatalysts: GO@Fe(ClO4)₃ and Cu@Met-β-CD offer superior yields (85–92%) and reusability due to their high surface area and stability .
  • Solvent-Free vs. Aqueous : Solvent-free conditions (100°C) reduce reaction time but require higher energy, whereas aqueous protocols (80°C) are greener but slower .

Key Observations :

  • Analgesic Activity : Para-substituted derivatives of the target compound show potent analgesic effects, likely due to enhanced electron delocalization and receptor binding .
  • Fluorescence : The GFP chromophore (p-HBDI) shares structural similarities but relies on excited-state proton transfer for fluorescence, unlike the target compound .

Biological Activity

(4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one is a derivative of oxazolones, a class of compounds known for their diverse biological activities. This particular compound has garnered attention for its potential therapeutic applications due to its structural features that may influence its biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{N}\text{O}_{3}

This structure includes a hydroxyl group and a benzylidene moiety, which are critical for its biological activity.

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential as an anti-inflammatory, analgesic, and acetylcholinesterase (AChE) inhibitor.

Anti-inflammatory Activity

Research indicates that oxazolone derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can reduce inflammation in models such as Freund's adjuvant-induced arthritis in rats . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators.

Analgesic Activity

The analgesic effects of oxazolone derivatives were assessed using various pharmacological tests. The compound demonstrated efficacy in reducing pain responses in writhing and hot plate tests, suggesting its potential as a pain management agent . The analgesic activity is often attributed to the modulation of pain pathways involving TRPV1 channels and other nociceptive pathways .

Acetylcholinesterase Inhibition

The compound was also evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive function. Studies reported that this compound showed moderate inhibitory activity against AChE at concentrations of 100 µM and 300 µM . This property suggests potential applications in treating cognitive disorders such as Alzheimer's disease.

Research Findings and Case Studies

StudyFindings
Laroum et al. (2021)Identified the crystal structure and Hirshfeld surface analysis of related oxazolones, emphasizing structural features that may influence biological activity .
PMC7864298 (2020)Reported on the synthesis and biological evaluation of oxazolones with analgesic and anti-inflammatory activities, highlighting the role of substituents on efficacy .
PMC10649417 (2023)Investigated the AChE inhibitory activity of oxazolone derivatives, providing insights into their potential for cognitive enhancement .

Q & A

Q. What are the most effective synthetic routes for (4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one?

Q. How is the compound characterized structurally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, monoclinic C2/c symmetry was confirmed with cell parameters a=21.191(2)a = 21.191(2) Å, b=7.2352(11)b = 7.2352(11) Å, and c=12.9569(14)c = 12.9569(14) Å. Hirshfeld surface analysis further validates intermolecular interactions (e.g., O–H···O hydrogen bonds) critical for crystal packing . Complementary techniques like IR (C=O stretch at 1720 cm⁻¹) and 1^1H NMR (δ 8.2–8.4 ppm for benzylidene protons) confirm functional groups .

Q. What are the primary research applications of this compound?

Methodological Answer: The compound serves as a scaffold for bioactive derivatives. For example, 4-(arylidene)-isoxazolones exhibit antimicrobial and antitumor activity. Biological assays involve:

  • Antimicrobial Testing: Broth microdilution (MIC determination against S. aureus and E. coli).
  • Antitumor Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties?

Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and excitation energies. Basis sets like 6-311++G(d,p) optimize geometry, while time-dependent DFT (TD-DFT) predicts UV-Vis spectra. For example, the HOMO-LUMO gap correlates with reactivity trends in nucleophilic additions .

Table 2: DFT-Derived Properties

PropertyValue (eV)Basis SetReference
HOMO Energy-6.26-311++G(d,p)
LUMO Energy-1.86-311++G(d,p)
Band Gap4.4B3LYP/6-31G(d)

Q. How are contradictions resolved between spectroscopic and crystallographic data?

Methodological Answer: Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) require:

  • Dynamic Effects Analysis: Variable-temperature NMR to assess conformational exchange.
  • Hirshfeld Surface Mapping: Identifies π-π stacking or hydrogen bonding distorting solution-state spectra.
  • DFT-NMR Comparison: Computed chemical shifts (GIAO method) validate experimental data .

Q. What challenges arise in refining the crystal structure using SHELX software?

Methodological Answer: Common issues include:

  • Disordered Atoms: Use PART instructions and restraints (ISOR, DELU) to model.
  • Twinned Data: HKLF 5 format for integration (e.g., twin law h,k,l-h, -k, l).
  • Hydrogen Bonding: SHELXL’s AFIX commands fix geometries. Validate with R1 < 0.05 and wR2 < 0.15 .

Q. How to design biological activity assays while minimizing false positives?

Methodological Answer:

  • Dose-Response Curves: Use ≥3 replicates with IC50/EC50 calculations.
  • Cytotoxicity Controls: Include non-cancerous cell lines (e.g., HEK293).
  • Mechanistic Studies: ROS detection (DCFH-DA probe) and apoptosis assays (Annexin V/PI) confirm specificity .

Data Contradiction Analysis Example

Scenario: Discrepancy between IR (strong C=O peak) and X-ray (elongated C=O bond).
Resolution:

  • Check Hydrogen Bonding: Elongated bonds may result from O–H···O interactions.
  • DFT Geometry Optimization: Compare gas-phase vs. solid-state bond lengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one
Reactant of Route 2
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(4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one

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